1-(2-bromoethyl)-3-nitro-1H-pyrazole
Description
1-(2-Bromoethyl)-3-nitro-1H-pyrazole (CAS: 885689-61-2) is a pyrazole derivative featuring a nitro group at position 3 and a bromoethyl chain at position 1. With a molecular weight of 220.03 g/mol and a purity of 95%, it has been utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of inhibitors such as Lp-PLA2 . The compound’s reactivity is influenced by the electron-withdrawing nitro group and the bromoethyl substituent, which can participate in nucleophilic substitution reactions.
Properties
IUPAC Name |
1-(2-bromoethyl)-3-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c6-2-4-8-3-1-5(7-8)9(10)11/h1,3H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKHRTPFEHTJFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The predominant and well-documented method for synthesizing 1-(2-bromoethyl)-3-nitro-1H-pyrazole involves the alkylation of 3-nitro-1H-pyrazole with 2-bromoethanol under basic conditions. This method proceeds via nucleophilic substitution, where the pyrazole nitrogen acts as a nucleophile attacking the electrophilic carbon of 2-bromoethanol, displacing the hydroxyl group.
Key reaction parameters include:
- Starting materials: 3-nitro-1H-pyrazole and 2-bromoethanol
- Base: Potassium carbonate (K₂CO₃) is commonly used to deprotonate the pyrazole nitrogen, enhancing its nucleophilicity.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate the nucleophilic substitution by stabilizing ions and enhancing solubility.
- Temperature: Elevated temperatures (typically 60–100°C) are employed to drive the reaction to completion.
- Reaction time: Several hours, depending on scale and conditions.
The reaction can be summarized as:
$$
\text{3-nitro-1H-pyrazole} + \text{2-bromoethanol} \xrightarrow[\text{DMF}]{\text{K}2\text{CO}3, \, \Delta} \text{this compound} + \text{H}_2\text{O}
$$
Alternative Synthetic Approaches
While the direct alkylation of 3-nitro-1H-pyrazole is the most straightforward, alternative methods include:
- Stepwise Synthesis via Pyrazole Formation: Constructing the pyrazole ring with the nitro group already in place, followed by alkylation using 1,2-dibromoethane or other bromoalkylating agents under basic conditions.
- Nitration of Pre-formed 1-(2-bromoethyl)-1H-pyrazole: This involves nitration using mixed acid (HNO₃/H₂SO₄) at low temperatures (<5°C) to selectively introduce the nitro group at the 3-position. This method requires careful control to avoid over-nitration or ring degradation.
Reaction Optimization and Yield Considerations
The yield and purity of this compound depend on several factors:
| Parameter | Effect on Reaction | Optimal Condition |
|---|---|---|
| Base type and amount | Influences deprotonation efficiency and side reactions | Potassium carbonate, stoichiometric or slight excess |
| Solvent polarity | Affects solubility and nucleophilicity | Polar aprotic solvents (DMF, DMSO) |
| Temperature | Higher temperature increases rate but may cause decomposition | 70–90°C optimal |
| Stoichiometry of alkylating agent | Excess can drive reaction but may cause side products | Slight excess 2-bromoethanol |
| Reaction time | Insufficient time leads to incomplete reaction | 4–8 hours |
| Purification method | Affects final purity and yield | Column chromatography preferred |
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Alkylation (most common) | 3-nitro-1H-pyrazole + 2-bromoethanol | K₂CO₃, DMF, 70–90°C, 4–8 h | Straightforward, good yields | Requires polar aprotic solvent, moderate temperature |
| Stepwise Pyrazole Formation + Alkylation | Hydrazines + β-keto esters, then alkylation | Basic conditions, alkylating agents | Allows structural variation | More steps, longer synthesis time |
| Nitration of 1-(2-bromoethyl)-1H-pyrazole | 1-(2-bromoethyl)-1H-pyrazole + HNO₃/H₂SO₄ | Low temperature (<5°C) nitration | Selective nitration | Requires careful temperature control, risk of side reactions |
Research Findings and Characterization
- Spectroscopic Analysis: ^1H and ^13C NMR confirm substitution patterns; chemical shifts for bromoethyl CH₂ groups appear around δ 3.8–4.2 ppm, while nitro group presence affects adjacent proton environments.
- Mass Spectrometry: Molecular ion peak at m/z consistent with C₅H₆BrN₃O₂ (molecular weight 220.02 g/mol) with characteristic bromine isotopic pattern.
- Purity and Yield: Optimized reactions report yields typically in the range of 60–85%, depending on purification methods.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromoethyl)-3-nitro-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromoethyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) with bases such as potassium carbonate.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride can be used.
Oxidation: Specific oxidizing agents and conditions are less commonly reported for this compound.
Major Products Formed
Nucleophilic substitution: New derivatives with different functional groups replacing the bromoethyl group.
Reduction: The corresponding amino derivative of the pyrazole.
Oxidation: Potentially oxidized forms of the pyrazole ring or the nitro group.
Scientific Research Applications
Medicinal Chemistry
Drug Development:
1-(2-Bromoethyl)-3-nitro-1H-pyrazole serves as a valuable building block in the synthesis of biologically active molecules. Its structure allows for modifications that can lead to the development of new drug candidates targeting various diseases. The compound's bromoethyl group can act as an alkylating agent, which is significant in the design of anticancer agents by modifying nucleophilic sites in biomolecules.
Biological Activity:
Research has shown that pyrazole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, studies have demonstrated that pyrazole compounds can inhibit enzymes involved in inflammatory pathways and possess activity against various bacterial strains . The presence of the nitro group in this compound may enhance its reactivity and potential biological activity.
Materials Science
Synthesis of Functional Materials:
The compound can be utilized in the development of new materials with specific electronic or optical properties. The versatility in chemical reactivity allows for the incorporation of this compound into polymer matrices or as part of composite materials, potentially leading to enhanced performance characteristics.
Chemical Biology
Probes for Biological Studies:
In chemical biology, this compound can serve as a precursor for synthesizing probes that are used to study biological processes. Its ability to undergo nucleophilic substitution reactions makes it suitable for creating labeled compounds that can track biological interactions or mechanisms within cells.
Antimicrobial Activity
A study highlighted the synthesis of various pyrazole derivatives, including those based on this compound, demonstrating significant antimicrobial properties against strains like Escherichia coli and Staphylococcus aureus. The derivatives were tested for Minimum Inhibitory Concentration (MIC), showing effective inhibition at low concentrations .
Anti-inflammatory Properties
Another research effort focused on evaluating the anti-inflammatory effects of pyrazole derivatives. Compounds derived from this compound were subjected to in vivo testing, revealing comparable efficacy to established anti-inflammatory drugs like indomethacin . This suggests potential therapeutic applications for pain management.
Mechanism of Action
The mechanism of action of 1-(2-bromoethyl)-3-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromoethyl group can act as an alkylating agent, modifying nucleophilic sites in biomolecules, while the nitro group can participate in redox reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate
- Structure : Differs by the presence of a 4-methoxyphenyl group at position 3 and an ester at position 3.
- Synthesis : Prepared via alkylation using 1,2-dibromoethane and K₂CO₃ in acetonitrile (88% yield) .
- Properties : The methoxyphenyl group enhances aromatic stacking interactions, while the ester increases lipophilicity. Crystallographic data reveal a dihedral angle of 5.63° between the pyrazole and phenyl rings, stabilized by weak π-π interactions and hydrogen bonding .
1-Benzyl-3-bromo-1H-pyrazole
Nitro Group Positional Isomers
5-Methyl-1-(3-methylbenzyl)-4-nitro-3-(trifluoromethyl)-1H-pyrazole (45b)
- Structure : Nitro group at position 4 and a trifluoromethyl group at position 3.
- Synthesis : Prepared via alkylation of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole (48% yield) .
- Properties : The trifluoromethyl group enhances metabolic stability and lipophilicity, making it suitable for biological applications. The nitro group at position 4 alters electronic distribution compared to position 3 in the target compound .
3,5-Bis(4-nitrophenyl)-1H-pyrazole (2o)
Halogenated Side Chain Analogues
1-(2-Bromoethyl)-4-nitrobenzene
- Structure : A benzene ring with nitro and bromoethyl groups.
- Synthesis : Synthesized via nitration of phenethyl bromide, followed by sulfonation .
1-[2-(2-Bromo-4-methylphenoxy)ethyl]-3-phenyl-1H-pyrazole (1o)
- Structure: Bromophenoxyethyl chain at position 1 and phenyl at position 3.
- Properties : IR spectra show absorption at 1600 cm⁻¹ (C=C stretching), while MS data (m/z 281.03 [M+H]⁺) indicate stability under ESI conditions. The melting point (80–83°C) suggests higher crystallinity than the target compound .
Data Table: Key Properties of Selected Compounds
Biological Activity
1-(2-bromoethyl)-3-nitro-1H-pyrazole is a synthetic compound that belongs to the pyrazole class of chemicals, known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a bromoethyl group and a nitro group attached to the pyrazole ring. The molecular formula is C5H6BrN3O2, and its molecular weight is 220.02 g/mol. The structural features contribute to its reactivity and interactions with biological targets.
Pharmacological Activities
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Pyrazoles have been shown to possess significant antibacterial and antifungal properties. Studies suggest that this compound may inhibit the growth of various microbial strains, similar to other pyrazole derivatives .
- Anti-inflammatory Effects : Compounds in the pyrazole family have demonstrated anti-inflammatory properties. Research indicates that certain derivatives can reduce inflammation in animal models, potentially through inhibition of pro-inflammatory cytokines .
- Anticancer Potential : Some studies have explored the cytotoxic effects of pyrazoles on cancer cell lines. The nitro group in this compound may contribute to its ability to induce apoptosis in cancer cells .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : Pyrazoles can influence receptor activity, potentially affecting signaling pathways related to pain and inflammation.
Case Studies and Research Findings
A review of literature reveals several studies highlighting the biological activity of pyrazoles:
- Antimicrobial Activity Study : A study evaluated the effectiveness of various pyrazole derivatives against Escherichia coli and Staphylococcus aureus. Results indicated that compounds with a bromo substituent exhibited enhanced antibacterial activity compared to their non-brominated counterparts .
- Anti-inflammatory Evaluation : In an animal model, this compound was tested for its anti-inflammatory effects using carrageenan-induced edema. The results showed significant reduction in swelling, comparable to standard anti-inflammatory drugs like indomethacin .
- Cytotoxicity Assay : In vitro studies on cancer cell lines revealed that this compound induced apoptosis at certain concentrations, suggesting potential for further development as an anticancer agent .
Comparative Analysis
The following table summarizes the biological activities of this compound in comparison with other well-known pyrazole derivatives.
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Moderate | Significant | Moderate |
| Phenylbutazone | High | Very High | Low |
| Aminopyrine | Moderate | High | Moderate |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 1-(2-bromoethyl)-3-nitro-1H-pyrazole, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via cyclocondensation of hydrazines with β-keto esters or via post-functionalization of pre-formed pyrazole rings. For example, bromoethyl groups can be introduced through alkylation of pyrazole precursors using 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ in DMF) . Nitration is achieved using HNO₃/H₂SO₄, with temperature control (<5°C) to minimize side reactions. Yields depend on solvent polarity, stoichiometry of bromoethylating agents, and purification methods (e.g., column chromatography vs. recrystallization) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Methodology :
- ¹H/¹³C NMR : Identify proton environments (e.g., bromoethyl CH₂ at δ ~3.8–4.2 ppm, nitro group deshielding adjacent protons) .
- Mass Spectrometry (EI/ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₅H₇BrN₃O₂) and isotopic patterns (Br signature) .
- X-ray Crystallography : Resolve spatial arrangement of substituents (e.g., nitro group coplanarity with pyrazole ring) .
Advanced Research Questions
Q. How does the reactivity of the bromoethyl and nitro groups in this compound enable its use in cross-coupling or functionalization reactions?
- Methodology :
- Bromoethyl Group : Participates in nucleophilic substitution (e.g., with amines or thiols) to generate ethyl-linked hybrids. Reaction efficiency depends on solvent (polar aprotic > polar protic) and base (e.g., Et₃N vs. DBU) .
- Nitro Group : Reducible to NH₂ using H₂/Pd-C or Zn/HCl, enabling further derivatization (e.g., amidation). Competing side reactions (e.g., over-reduction) require controlled stoichiometry .
Q. What are the challenges in interpreting conflicting biological activity data for pyrazole derivatives like this compound?
- Methodology : Contradictions arise from variations in assay conditions (e.g., cell line specificity, concentration ranges) or impurities in synthesized batches. Validate activity via:
- Dose-response curves : Establish IC₅₀ consistency across replicates.
- HPLC purity checks : Ensure >95% purity to exclude confounding effects from byproducts .
Q. How can computational modeling predict the stability and electronic properties of this compound?
- Methodology :
- DFT Calculations : Optimize geometry (e.g., B3LYP/6-31G*) to assess nitro group resonance effects and bromoethyl torsional strain .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using SMILES/InChI identifiers (e.g., InChI=1S/C₅H₇BrN₃O₂/c...) .
Methodological and Analytical Challenges
Q. What strategies mitigate purification challenges for this compound, particularly when isolating it from polar byproducts?
- Methodology :
- Dry-load chromatography : Use silica gel/Celite mixtures to adsorb polar impurities before eluting the target compound .
- Gradient elution : Optimize solvent ratios (e.g., cyclohexane/EtAc 70:30 → 50:50) to resolve closely eluting peaks .
Q. How do steric and electronic effects of substituents influence the regioselectivity of reactions involving this compound?
- Methodology : Nitro groups act as strong electron-withdrawing groups, directing electrophilic attacks to the less substituted pyrazole position. Steric hindrance from the bromoethyl chain can suppress reactivity at adjacent sites, as shown in comparative studies of substituted pyrazoles .
Applications in Cross-Disciplinary Research
Q. What evidence supports the potential of this compound as a pharmacophore in enzyme inhibition studies?
- Methodology : Structural analogs (e.g., ethyl-linked pyrazole-carboxylates) inhibit phospholipase A2 (PLA2) by mimicking natural substrates. Kinetic assays (e.g., UV-Vis monitoring of hydrolysis) validate competitive inhibition mechanisms .
Q. How can this compound serve as a precursor in agrochemical research?
- Methodology : Nitro groups enhance herbicidal activity, while bromoethyl chains improve lipid solubility for foliar absorption. Field trials with derivatives show efficacy against broadleaf weeds at 0.1–1.0 mM concentrations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
